![molecular formula C5H3FN4O2S B14009112 7H-purine-2-sulfonyl Fluoride CAS No. 1869-08-5](/img/structure/B14009112.png)
7H-purine-2-sulfonyl Fluoride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Balz-Schiemann reaction, which involves the diazotization of 2-aminopurine followed by fluorodediazoniation in the presence of aqueous fluoroboric acid . This method can be optimized by protecting the purine N-9 position to simplify purification and improve yields.
Industrial Production Methods: Industrial production of sulfonyl fluorides, including 7H-purine-2-sulfonyl Fluoride, often involves direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and concise, allowing for the production of diverse functionalized sulfonyl fluorides under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 7H-purine-2-sulfonyl Fluoride undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the sulfonyl fluoride group makes it a versatile intermediate for further functionalization.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include potassium fluoride and thiols.
Oxidation and Reduction: These reactions typically involve standard oxidizing and reducing agents, such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with thiols can yield sulfonyl thiols, while oxidation can produce sulfonyl oxides .
Scientific Research Applications
The search results provide information regarding purine derivatives and their applications in scientific research, chemical biology, drug discovery, and materials science. One such compound, 6-Chloro-1H-Purine-2-sulfonyl fluoride, is a purine derivative with a chlorine atom and a sulfonyl fluoride group attached. Though the query asks about “7H-purine-2-sulfonyl Fluoride”, the provided search results contain more information on the similar compound "6-Chloro-1H-Purine-2-sulfonyl fluoride".
6-Chloro-1H-Purine-2-sulfonyl Fluoride
Overview: 6-Chloro-1H-Purine-2-sulfonyl fluoride has the molecular formula C5H2ClFN4O2S and a molecular weight of 236.61 g/mol. It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical applications.
Chemical Reactions
6-Chloro-1H-Purine-2-sulfonyl fluoride can undergo substitution, oxidation, reduction, and hydrolysis.
- Substitution Reactions The chlorine atom can be substituted with nucleophiles like amines or thiols under appropriate conditions.
- Oxidation and Reduction Reactions The compound can undergo oxidation or reduction, leading to different derivatives.
- Hydrolysis The sulfonyl fluoride group can be hydrolyzed to form sulfonic acid derivatives.
Common reagents include nucleophiles (amines, thiols), oxidizing agents (hydrogen peroxide), and reducing agents (sodium borohydride). Major products include substituted purine derivatives, sulfonic acids, and various oxidized or reduced forms of the compound.
Scientific Research Applications
6-Chloro-1H-purine-2-sulfonyl fluoride is a building block in synthesizing various purine derivatives, enabling the formation of complex molecules.
- Organic Synthesis It is a building block in the synthesis of purine derivatives. The chlorine atom can be substituted with nucleophiles like amines or thiols, leading to various derivatives, and the sulfonyl fluoride group can be hydrolyzed to yield sulfonic acid derivatives.
- Chemical Biology It is used to study enzyme mechanisms and interactions within biological systems. It can act as an enzyme inhibitor by covalently modifying nucleophilic residues in enzymes, which can help identify novel protein targets in chemoproteomics.
- Drug Discovery It is being researched for its potential as a therapeutic agent, especially for diseases related to purine metabolism and serves as a precursor for synthesizing potential drugs targeting metabolic pathways involving purines.
- Materials Science It is used in developing new materials with specific properties due to its structure and reactivity.
6-Chloro-1H-Purine-2-sulfonyl fluoride exhibits biological activity through enzyme inhibition. It can interact with nucleophilic amino acids like serine and cysteine, leading to covalent modifications that inhibit enzyme function and is explored for its potential in treating diseases related to purine metabolism, including certain cancers and metabolic disorders.
Mechanism of Action
The mechanism of action of 7H-purine-2-sulfonyl Fluoride involves its ability to covalently modify nucleophilic residues in proteins, such as serine, threonine, lysine, and tyrosine . This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool for studying biochemical pathways and developing targeted therapies. The electrophilic nature of the sulfonyl fluoride group is enhanced by hydrogen-bonding interactions with nearby amino acid residues, facilitating the covalent attachment to the target protein .
Comparison with Similar Compounds
2-Fluoroadenine: A fluorinated purine used to study enzyme mechanisms and as a potential therapeutic agent.
Sulfonyl Chlorides: Commonly used in organic synthesis, but less stable and more reactive compared to sulfonyl fluorides.
Aryl Sulfonyl Fluorides: Possess similar reactivity and stability, used in chemical biology and medicinal chemistry.
Uniqueness: 7H-purine-2-sulfonyl Fluoride stands out due to its unique combination of a purine ring and a sulfonyl fluoride group, providing a balance of stability and reactivity that is advantageous for various applications. Its ability to selectively modify protein residues and its potential for use in drug development highlight its significance in scientific research .
Properties
IUPAC Name |
7H-purine-2-sulfonyl fluoride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN4O2S/c6-13(11,12)5-7-1-3-4(10-5)9-2-8-3/h1-2H,(H,7,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSCEETXIUKPSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)S(=O)(=O)F)N=CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398037 | |
Record name | 7H-purine-2-sulfonyl Fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1869-08-5 | |
Record name | Purine-2-sulfonyl fluoride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55465 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7H-purine-2-sulfonyl Fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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